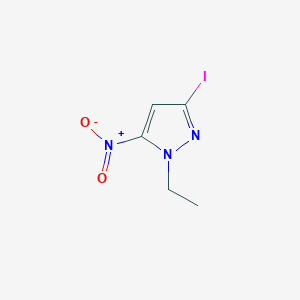

1-Ethyl-3-iodo-5-nitro-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C5H6IN3O2 |

|---|---|

Molecular Weight |

267.02 g/mol |

IUPAC Name |

1-ethyl-3-iodo-5-nitropyrazole |

InChI |

InChI=1S/C5H6IN3O2/c1-2-8-5(9(10)11)3-4(6)7-8/h3H,2H2,1H3 |

InChI Key |

HMOPGQVYYPLAQC-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=CC(=N1)I)[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 1 Ethyl 3 Iodo 5 Nitro 1h Pyrazole and Analogous Pyrazole Systems

General Approaches to Pyrazole (B372694) Ring Construction

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a fundamental scaffold in numerous biologically active compounds. beilstein-journals.org Its synthesis has been a subject of extensive research, leading to a variety of effective strategies.

Classical Condensation Reactions with Hydrazine (B178648) Derivatives

The most traditional and widely employed method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound or its synthetic equivalent. beilstein-journals.orgacs.org This approach, famously known as the Knorr pyrazole synthesis, offers a straightforward pathway to the pyrazole core. nih.gov

The reaction involves the condensation of a hydrazine with a β-dicarbonyl compound, β-ketoester, or α,β-unsaturated ketone. acs.orgnih.gov A primary challenge with unsymmetrical dicarbonyl compounds and substituted hydrazines (like ethylhydrazine) is the potential formation of regioisomeric products. nih.gov The regioselectivity is influenced by the steric and electronic properties of the substituents on both reactants.

To enhance the versatility of this method, researchers have developed one-pot procedures where the 1,3-dicarbonyl compound is generated in situ. For instance, enolates can react with acid chlorides to form the dicarbonyl intermediate, which is then immediately treated with hydrazine without isolation. nih.govnih.gov This streamlines the process and allows for the synthesis of complex pyrazoles. nih.gov

Table 1: Examples of Classical Pyrazole Synthesis

| Hydrazine Derivative | 1,3-Dielectrophile | Catalyst/Conditions | Product Type | Reference(s) |

|---|---|---|---|---|

| Hydrazine | 1,3-Diketones | Acid/Base, Reflux | 3,5-Disubstituted Pyrazoles | beilstein-journals.orgnih.gov |

| Phenylhydrazine | Chalcones | Copper Triflate | 1,3,5-Trisubstituted Pyrazoles | nih.gov |

| Alkyl Hydrazines | 1,3-Diols | Ruthenium Catalyst | 1,5-Disubstituted Pyrazoles | organic-chemistry.org |

1,3-Dipolar Cycloaddition Reactions

A powerful alternative for pyrazole synthesis is the [3+2] cycloaddition reaction between a 1,3-dipole, typically a diazo compound, and a dipolarophile, such as an alkyne or an alkene. acs.orgnih.gov This method offers a high degree of modularity, allowing for the combination of diverse fragments.

The reaction of a diazo compound with an alkyne directly yields a pyrazole. A significant advantage of this approach is the potential for high regioselectivity, although reactions with electronically neutral or sterically similar alkynes can lead to mixtures of isomers. acs.org To circumvent the challenges associated with handling potentially explosive diazo compounds, methods for their in situ generation from precursors like N-tosylhydrazones have been developed. organic-chemistry.orgacs.orgscispace.com

Furthermore, alkyne surrogates, such as vinyl halides or other alkenes with a suitable leaving group, can be used. organic-chemistry.orgnih.gov The initial cycloaddition forms a pyrazoline intermediate, which then undergoes an elimination reaction to aromatize into the final pyrazole product. nih.gov

Table 2: 1,3-Dipolar Cycloaddition Strategies for Pyrazole Synthesis

| 1,3-Dipole Source | Dipolarophile | Key Feature | Product Type | Reference(s) |

|---|---|---|---|---|

| Diazo Compounds (from Aldehydes) | Terminal Alkynes | In situ generation of diazo compound | 3,5-Disubstituted Pyrazoles | acs.org |

| Nitrile Imines | Bromoalkenes | Use of an alkyne surrogate | 1,3,4,5-Tetrasubstituted Pyrazoles | nih.gov |

| N-Tosylhydrazones | Unactivated Bromovinyl Acetals | Alkyne surrogate approach | 3,5-Disubstituted Pyrazoles | organic-chemistry.org |

Transition Metal-Catalyzed Pyrazole Synthesis

Transition metal catalysis has emerged as a sophisticated tool for both the construction and functionalization of pyrazole rings, often providing access to substitution patterns that are difficult to achieve through classical methods. researchgate.netrsc.org These reactions can proceed via various mechanisms, including C-H activation, cross-coupling, and catalyzed cycloadditions.

Copper, palladium, rhodium, and ruthenium are among the metals frequently employed. organic-chemistry.orgsouthwales.ac.uk For instance, copper-catalyzed condensation reactions can form pyrazoles under mild, acid-free conditions. organic-chemistry.org Rhodium catalysts can facilitate the addition-cyclization of hydrazines with alkynes through a cascade reaction involving C-N bond cleavage. organic-chemistry.org Palladium-catalyzed C-H functionalization allows for the direct arylation, alkenylation, or alkynylation of a pre-formed pyrazole ring, offering a late-stage diversification strategy. researchgate.net The directing ability of the pyrazole's nitrogen atoms is often exploited to control the regioselectivity of these C-H functionalization reactions. researchgate.net

Green Chemistry Approaches in Pyrazole Synthesis

In line with the growing emphasis on sustainable chemical manufacturing, numerous green methodologies for pyrazole synthesis have been developed. nih.gov These approaches aim to reduce waste, avoid hazardous solvents and reagents, and minimize energy consumption. nih.govrsc.org

Key strategies in green pyrazole synthesis include:

Solvent-free reactions: Conducting condensations of hydrazines and dicarbonyls without a solvent, sometimes with a catalytic amount of acid, can lead to high yields at room temperature. rsc.orgtandfonline.com

Aqueous media: Using water as a solvent provides significant environmental benefits. rsc.org

Microwave (MW) and Ultrasound Irradiation: These energy sources can dramatically reduce reaction times and improve yields compared to conventional heating. scispace.comrsc.org For example, the four-component synthesis of pyrano[2,3-c]pyrazoles is significantly accelerated under microwave irradiation. rsc.org

Recyclable Catalysts: The use of solid-supported or magnetic nanoparticle catalysts facilitates easy separation and reuse, aligning with green chemistry principles. nih.govrsc.org

Targeted Functionalization of Pyrazole Nucleus

The synthesis of 1-Ethyl-3-iodo-5-nitro-1H-pyrazole requires not only the formation of the 1-ethylpyrazole (B1297502) core but also the precise introduction of iodo and nitro groups at the C3 and C5 positions, respectively. This necessitates highly regioselective functionalization reactions.

Regioselective Iodination of Pyrazoles

The introduction of an iodine atom onto the pyrazole ring is a critical transformation for creating building blocks for further synthetic modifications, such as cross-coupling reactions. The regioselectivity of iodination is highly dependent on the reaction conditions and the electronic nature of the pyrazole substrate.

Several methods have been established for the regioselective iodination of pyrazoles:

Electrophilic Iodination: The C4 position of the pyrazole ring is generally the most nucleophilic and susceptible to electrophilic aromatic substitution. researchgate.net Reagents like molecular iodine (I₂) in the presence of an oxidant such as ceric ammonium (B1175870) nitrate (B79036) (CAN) or hydrogen peroxide can selectively iodinate the C4 position. researchgate.netnih.govrsc.org A green protocol using I₂ and H₂O₂ in water has been developed for efficient 4-iodination. researchgate.net

Metal-Assisted Iodination: The use of metal reagents can alter the regioselectivity. For instance, treatment of a pyrazole with a strong base like n-butyllithium (n-BuLi) generates a pyrazolide anion. The most acidic proton is typically at the C5 position, leading to lithiation at this site. Quenching this lithium intermediate with elemental iodine results in the exclusive formation of the 5-iodo derivative. nih.govrsc.org

Hypervalent Iodine Reagents: Reagents like phenyliodine(III) diacetate (PIDA) in combination with potassium iodide (KI) have been used for the efficient and regioselective C3-iodination of fused pyrazole systems like pyrazolo[1,5-a]pyrimidines under mild, aqueous conditions. nih.gov

Substituent Effects: The existing substituents on the pyrazole ring play a crucial role. Electron-donating groups tend to activate the ring towards electrophilic substitution, while electron-withdrawing groups, such as the nitro group in the target molecule, are deactivating. researchgate.net The synthesis of this compound would likely involve the formation of a 1-ethyl-5-nitropyrazole intermediate, followed by a directed iodination at the C3 position, or the iodination of a 1-ethylpyrazole followed by nitration.

Table 3: Methods for Regioselective Iodination of Pyrazoles

| Reagent System | Position Iodinated | Key Feature | Reference(s) |

|---|---|---|---|

| I₂ / Ceric Ammonium Nitrate (CAN) | C4 | Mild oxidation conditions, high regioselectivity for C4. | nih.govrsc.org |

| 1. n-BuLi; 2. I₂ | C5 | Deprotonation at the most acidic C5 position followed by trapping. | nih.govrsc.org |

| I₂ / H₂O₂ / H₂O | C4 | Green chemistry approach with water as the only by-product. | researchgate.net |

| KI / PIDA / H₂O | C3 (fused systems) | Utilizes hypervalent iodine for regioselective halogenation. | nih.gov |

Introduction of Nitro Groups to Pyrazole Rings

The introduction of a nitro group onto the pyrazole ring is a critical step in the synthesis of nitro-pyrazole derivatives. researchgate.netontosight.ai This electrophilic substitution reaction typically occurs at the C4 position due to the electronic properties of the pyrazole ring. pharmaguideline.com However, the position of nitration can be influenced by the presence of other substituents and the specific reaction conditions employed.

Common nitrating agents include a mixture of nitric acid and sulfuric acid. smolecule.com The choice of nitrating agent and reaction conditions is crucial for achieving the desired regioselectivity and avoiding the formation of polynitrated products or decomposition of the starting material, especially when dealing with highly activated or sensitive pyrazole substrates. researchgate.netresearchgate.net For instance, the nitration of pyrazole itself can lead to the formation of 4-nitro-1H-pyrazole. ontosight.ai In some cases, the nitro group can be introduced by displacement of a halogen atom via nucleophilic aromatic substitution, though this is generally less common for pyrazole rings due to their inherent low reactivity towards such reactions.

The presence of electron-withdrawing groups on the pyrazole ring can deactivate it towards electrophilic substitution, making nitration more challenging. nih.gov Conversely, electron-donating groups can activate the ring, facilitating nitration. The regioselectivity of nitration is a key consideration, and various methods have been developed to control the position of the incoming nitro group. researchgate.net

N-Alkylation Strategies for 1-Substituted Pyrazoles

The introduction of an alkyl group, such as an ethyl group, at the N1 position of the pyrazole ring is a common strategy to produce 1-substituted pyrazoles. pharmaguideline.com This N-alkylation is typically achieved by reacting the N-unsubstituted pyrazole with an alkylating agent, such as an alkyl halide (e.g., ethyl iodide) or a dialkyl sulfate (B86663) (e.g., dimethyl sulfate), in the presence of a base. pharmaguideline.comchemicalbook.com The base deprotonates the N1-H of the pyrazole, generating a pyrazolate anion that then acts as a nucleophile to attack the alkylating agent. nih.gov

However, the N-alkylation of unsymmetrically substituted pyrazoles can lead to a mixture of two regioisomers, as either of the two ring nitrogen atoms can be alkylated. researchgate.net The regioselectivity of this reaction is influenced by steric and electronic factors of the substituents already present on the pyrazole ring. researchgate.netsemanticscholar.org Bulky substituents may sterically hinder the approach of the alkylating agent to the adjacent nitrogen, favoring alkylation at the less hindered nitrogen. researchgate.net

To overcome the challenge of regioselectivity, various strategies have been developed. One approach involves the use of protecting groups to block one of the nitrogen atoms, thereby directing alkylation to the other. nih.gov Another strategy employs specific catalytic systems, such as those based on transition metals or enzymes, to achieve high regioselectivity. nih.govorganic-chemistry.orgresearchgate.net For instance, enzymatic methods using engineered methyltransferases have demonstrated unprecedented regioselectivity (>99%) in the alkylation of pyrazoles. nih.gov Catalyst-free Michael addition reactions have also been developed for the regioselective N1-alkylation of pyrazoles. acs.org

Protecting Group Chemistry in Pyrazole Synthesis

The use of protecting groups is a fundamental strategy in the multi-step synthesis of complex molecules like substituted pyrazoles. organic-chemistry.org Protecting groups are temporarily introduced to mask a reactive functional group, preventing it from reacting in subsequent steps and allowing for selective transformations at other positions of the molecule. organic-chemistry.org

Employment of N-H Protecting Groups

In pyrazole synthesis, N-H protecting groups are frequently employed to control the regioselectivity of reactions such as N-alkylation and C-H functionalization. nih.govresearchgate.net By protecting one of the nitrogen atoms, the other becomes the sole site for subsequent reactions. A variety of protecting groups are available, and the choice depends on the specific reaction conditions to be used in the synthetic sequence. researchgate.net

Common N-H protecting groups for pyrazoles include:

Boc (tert-butyloxycarbonyl): This group is introduced using Boc anhydride (B1165640) and can be removed under acidic conditions. It is known to decrease the electron density of the heterocycle. researchgate.net

THP (tetrahydropyranyl): This group is introduced using dihydropyran and is stable to basic conditions but can be removed with acid. researchgate.netrsc.org It is considered a "green" protecting group as it can often be introduced without a solvent or catalyst. rsc.orgresearchgate.net

SEM (2-(trimethylsilyl)ethoxymethyl): This group is introduced using SEM-Cl and can be removed with fluoride (B91410) ions or under acidic conditions. nih.gov

Trityl (triphenylmethyl): This group is often used for protection and can be cleaved under acidic conditions. nih.gov

Benzyl (B1604629): This group can be introduced using benzyl halides and removed by hydrogenolysis. nih.gov

The selection of an appropriate protecting group is critical and must be compatible with the planned synthetic steps. An ideal protecting group should be easy to introduce and remove in high yields and should be stable under the reaction conditions of the subsequent steps. organic-chemistry.org

Protecting Group Migration Phenomena

An interesting and sometimes useful phenomenon in pyrazole chemistry is the migration of protecting groups between the two nitrogen atoms. This migration, often referred to as a "switch," can be induced by thermal or acidic conditions. nih.govrsc.org

For example, the SEM group has been shown to transpose from one nitrogen to the other in the presence of an acid catalyst. nih.gov This "SEM switch" allows for the sequential functionalization of the C3 and C5 positions of the pyrazole ring. By moving the protecting group, a previously unreactive position can become activated for a desired reaction. nih.gov

Similarly, thermal isomerization of N-tetrahydropyran-2-yl (THP) protected pyrazoles has been observed. rsc.orgresearchgate.net The 5-alkyl-1-(THP) isomer can be converted to the 3-alkyl-1-(THP) isomer upon heating. This provides a green alternative to acid-catalyzed protecting-group switching methodologies. rsc.org This ability to control the position of the protecting group provides a powerful tool for achieving complete regiocontrol in the synthesis of polysubstituted pyrazoles.

Specific Synthetic Pathways for this compound and Highly Substituted Pyrazoles

A plausible synthetic route could commence with the formation of a pyrazole ring, for example, through the cyclocondensation of a β-dicarbonyl compound with a hydrazine derivative. nih.govmdpi.com Subsequent functionalization would then be carried out in a stepwise manner.

A potential synthetic pathway could be as follows:

Formation of a 3-substituted pyrazole: Starting with a suitable precursor, a 3-substituted pyrazole can be synthesized. For instance, the reaction of a 1,3-diketone with hydrazine can yield a 3,5-disubstituted pyrazole. mdpi.com

Nitration: The pyrazole ring would then be nitrated, likely at the 5-position, using a nitrating agent such as a mixture of nitric and sulfuric acid. smolecule.com The regioselectivity of this step would be crucial.

Iodination: Introduction of the iodine atom at the 3-position could be achieved through electrophilic iodination using an iodine source like iodine monochloride or N-iodosuccinimide. smolecule.comevitachem.com If a 3,5-disubstituted pyrazole is used as the starting material, a Sandmeyer-type reaction on a 3-amino-5-nitropyrazole could be an alternative.

N-Ethylation: The final step would be the N-alkylation of the 3-iodo-5-nitro-1H-pyrazole with an ethylating agent like ethyl iodide or diethyl sulfate in the presence of a base to yield the target compound. pharmaguideline.com

The order of these steps could be varied, and the use of protecting groups might be necessary to ensure the desired outcome. For example, the N-H of the pyrazole could be protected before nitration and iodination to prevent side reactions and then deprotected before the final N-ethylation step. nih.gov

The synthesis of other highly substituted pyrazoles often follows similar principles, utilizing a combination of cyclocondensation, cycloaddition, and functional group interconversion reactions. organic-chemistry.orgresearchgate.net The specific strategies and the order of reactions are tailored to the desired substitution pattern on the pyrazole core.

Chemical Reactivity and Transformation Pathways of 1 Ethyl 3 Iodo 5 Nitro 1h Pyrazole Analogs

Reactivity at the Iodo Substituent (C3-Iodine)

The iodine atom at the C3 position of the pyrazole (B372694) ring is a versatile handle for various chemical transformations, enabling the introduction of diverse functional groups.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Sonogashira, Negishi)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon bonds. In the context of 3-iodo-5-nitropyrazole analogs, these reactions provide a means to introduce aryl, vinyl, and alkynyl groups.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org For 1-(1-protected)-3-iodo-1H-pyrazole derivatives, Sonogashira coupling with acetylenes like phenylacetylene (B144264) proceeds successfully under standard conditions, leading to the formation of 3-alkynyl-1H-pyrazoles in high yields. arkat-usa.orgresearchgate.net The protection of the pyrazole N-H is often necessary as pyrazoles can act as ligands for the transition metal catalyst. researchgate.netumich.edu The reaction is typically carried out in the presence of a base and can be performed under mild conditions. wikipedia.org

Negishi Coupling: The Negishi coupling reaction pairs an organozinc compound with an organic halide in the presence of a nickel or palladium catalyst. wikipedia.org This reaction is known for its high functional group tolerance and its ability to form C(sp²)–C(sp³) bonds. wikipedia.orgnih.gov While specific examples for 1-Ethyl-3-iodo-5-nitro-1H-pyrazole are not prevalent in the provided results, the general applicability of Negishi coupling to aryl halides suggests its potential for the derivatization of this pyrazole system. wikipedia.orgorganic-chemistry.org The reaction's efficiency can be influenced by the choice of catalyst and ligands. nih.govnih.gov

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions on Iodopyrazole Derivatives. This table is representative and based on the general reactivity of iodopyrazoles.

| Reactant | Coupling Partner | Reaction Type | Catalyst System | Product | Yield | Reference |

|---|---|---|---|---|---|---|

| 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole | Phenylacetylene | Sonogashira | Pd(PPh₃)₂Cl₂, CuI, Et₃N | 1-(1-ethoxyethyl)-3-(phenylethynyl)-1H-pyrazole | High | arkat-usa.orgresearchgate.net |

| Aryl Iodide | Organozinc reagent | Negishi | Pd(0) or Ni(0) complex | Aryl-substituted pyrazole | Generally Good | wikipedia.orgorganic-chemistry.org |

Nucleophilic Aromatic Substitution Involving Iodine

Nucleophilic aromatic substitution (SNA) on the pyrazole ring can lead to the replacement of the iodine atom. evitachem.com The presence of the electron-withdrawing nitro group at the C5 position makes the pyrazole ring electron-deficient and thus more susceptible to nucleophilic attack. masterorganicchemistry.comlibretexts.org The reaction proceeds through an addition-elimination mechanism, where a nucleophile attacks the carbon bearing the leaving group (iodine). masterorganicchemistry.commdpi.com The stability of the intermediate Meisenheimer-like complex is enhanced by the presence of electron-withdrawing groups. masterorganicchemistry.com While iodine is generally a good leaving group in these reactions, the specific conditions and the nature of the nucleophile are crucial for a successful transformation. nih.gov

Iodo-Magnesium Exchange Reactions

The iodo-magnesium exchange is a key method for the formation of Grignard reagents from aryl iodides. arkat-usa.org This reaction typically involves treating the iodo-substituted compound with an alkylmagnesium halide. arkat-usa.org However, studies on 1-(1-ethoxyethyl)-3-iodo-1H-pyrazole have shown that it is less reactive towards iodo-magnesium exchange compared to its 4-iodo isomer. arkat-usa.org For instance, the reaction with ethylmagnesium bromide did not proceed, and only a low conversion was achieved with 2-propylmagnesium bromide-lithium bromide. arkat-usa.org This highlights the influence of the substituent position on the pyrazole ring's reactivity in this transformation.

Nitrodeiodination Reactions

Nitrodeiodination is a reaction where an iodo substituent is replaced by a nitro group. This transformation can occur during the nitration of certain iodinated pyrazole derivatives. researchgate.net While direct nitrodeiodination of this compound is not explicitly detailed, the general principle of this reaction is relevant to the chemistry of iodonitropyrazoles.

Reactivity of the Nitro Substituent (C5-Nitro)

The nitro group at the C5 position is a key functional group that can be transformed to open up further synthetic possibilities.

Reduction Reactions of the Nitro Group for Further Functionalization

The reduction of the nitro group to an amino group is a fundamental transformation in organic synthesis, providing a gateway to a wide range of other functionalities. For nitropyrazoles, this reduction can be achieved using various reagents. Common methods include catalytic hydrogenation with reagents like palladium on carbon (Pd/C) or Raney nickel. commonorganicchemistry.comwikipedia.org Other reducing agents such as tin(II) chloride (SnCl₂) or iron (Fe) in acidic media are also effective and can offer selectivity in the presence of other reducible functional groups. commonorganicchemistry.com The resulting amino group can then be further modified, for example, through diazotization followed by substitution, or by acylation to form amides.

Table 2: Common Reagents for the Reduction of Aromatic Nitro Groups.

| Reagent | Conditions | Key Features | Reference |

|---|---|---|---|

| H₂/Pd-C | Catalytic hydrogenation | Common and efficient, but can also reduce other functional groups. | commonorganicchemistry.com |

| Raney Nickel | Catalytic hydrogenation | Often used when dehalogenation is a concern. | commonorganicchemistry.comwikipedia.org |

| SnCl₂ | Acidic or neutral conditions | Mild and can be selective. | commonorganicchemistry.com |

| Fe/Acid | Acidic conditions (e.g., acetic acid) | Classical and cost-effective method. | commonorganicchemistry.com |

| Zinc (Zn) | Acidic conditions | Provides a mild method for reduction. | commonorganicchemistry.com |

Influence of the Nitro Group on Ring Reactivity (e.g., Electrophilic Substitution)

The presence of a nitro group significantly influences the reactivity of the pyrazole ring. Generally, the pyrazole ring is an electron-rich heterocyclic system, making it susceptible to electrophilic substitution. mkuniversity.ac.inresearchgate.net However, the strong electron-withdrawing nature of the nitro group deactivates the pyrazole ring towards electrophilic attack. mkuniversity.ac.insmolecule.com This deactivation is a consequence of both inductive and resonance effects exerted by the nitro group. smolecule.com

The deactivating effect of the nitro group is so pronounced that it can make further substitution difficult. byjus.com In the case of this compound, the C4 position is the most likely site for any potential electrophilic substitution, although the combined deactivating effects of the iodo and nitro groups would necessitate harsh reaction conditions. The electron-withdrawing properties of the nitro group also increase the acidity of the pyrazole ring protons.

Reactivity at the N1-Ethyl Group

The N1-ethyl group of this compound can undergo reactions typical of alkyl groups attached to a heterocyclic nitrogen atom. While the pyrazole ring itself is relatively stable, the N-alkyl group can be subject to oxidation under strong oxidizing conditions. evitachem.com

The N-alkylation of pyrazoles is a common method for introducing substituents at the N1 position. researchgate.netacs.orgfigshare.com This is often achieved by reacting the N-unsubstituted pyrazole with an alkylating agent in the presence of a base. figshare.com The regioselectivity of N-alkylation in unsymmetrically substituted pyrazoles can be influenced by steric and electronic factors. researchgate.net While the ethyl group in the target molecule is already in place, understanding its reactivity is crucial for predicting potential side reactions or for further functionalization. For instance, de-alkylation or rearrangement of the N-ethyl group is a possibility under certain thermal or acidic conditions, although such reactions are not common for simple ethyl groups.

The presence of the electron-withdrawing nitro and iodo groups on the pyrazole ring can influence the reactivity of the N1-ethyl group by affecting the electron density of the nitrogen atom to which it is attached. However, direct reactions involving the C-H bonds of the ethyl group typically require specific and often harsh conditions.

Ring-Opening and Rearrangement Reactions of Pyrazole Derivatives

Nitropyrazoles are known to undergo thermal rearrangements, which can be a useful synthetic tool for obtaining different isomers. acs.orgnih.gov One of the most well-documented rearrangements is the uncatalyzed intramolecular thermal rearrangement of N-nitropyrazoles to C-nitropyrazoles. acs.orgresearchgate.net For example, 1-nitropyrazole (B188897) rearranges to 3(5)-nitropyrazole upon heating to 140°C. researchgate.net The mechanism of this rearrangement is believed to involve a smolecule.comevitachem.com sigmatropic shift of the nitro group. acs.org

The position of other substituents on the pyrazole ring can influence the outcome of these thermal rearrangements. For instance, the thermal rearrangement of 3-methyl-1-nitropyrazole exclusively yields 3(5)-methyl-5(3)-nitropyrazole, while the rearrangement of the 5-methyl isomer gives mainly 3(5)-methyl-4-nitropyrazole. researchgate.net This highlights the directing influence of existing substituents on the migration of the nitro group.

In the context of this compound, while the nitro group is already on a carbon atom, the potential for thermally induced rearrangements should not be entirely dismissed, especially under high-energy conditions. Such rearrangements could potentially lead to the migration of the nitro group to the C4 position or even ring-opening and subsequent recyclization, a phenomenon that has been observed in other pyrazole systems under specific conditions. fsu.edu The thermal stability of nitropyrazoles is an important consideration, as some, like 3,4-MDNP, exhibit high thermal stability, while others can undergo decomposition or rearrangement at elevated temperatures. nih.govakjournals.com

Functionalization of Pyrazole Nucleus Through Other Active Sites

Beyond the reactivity at the nitro and ethyl groups, the pyrazole nucleus of this compound offers other sites for functionalization. The iodine atom at the C3 position is a particularly versatile handle for introducing a wide range of substituents. evitachem.com It can be replaced by various nucleophiles through nucleophilic substitution reactions. smolecule.comevitachem.com More importantly, the iodo group makes the compound an excellent substrate for transition-metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. nih.govnih.govarkat-usa.org These reactions allow for the formation of new carbon-carbon and carbon-heteroatom bonds, providing access to a diverse array of functionalized pyrazole derivatives.

The C4 position, although deactivated by the adjacent nitro and iodo groups, remains a potential site for functionalization, particularly through directed C-H activation methodologies. nih.govrsc.org Recent advances in transition-metal-catalyzed C-H functionalization have provided powerful tools for the direct introduction of substituents onto heterocyclic rings, often with high regioselectivity. rsc.org

Furthermore, the nitro group itself can be a site for transformation. It can be reduced to an amino group using various reducing agents, such as tin(II) chloride or catalytic hydrogenation. evitachem.com This resulting amino group can then be further modified, for example, through diazotization followed by substitution, or by acylation, opening up another avenue for diversification of the pyrazole scaffold.

The combination of these different reactive sites makes this compound and its analogs valuable building blocks in medicinal chemistry and materials science. evitachem.comnih.gov

Strategic Role of 1 Ethyl 3 Iodo 5 Nitro 1h Pyrazole As a Synthetic Intermediate and Building Block

Precursor to Structurally Diverse Heterocyclic Systems

The reactivity of the iodo and nitro substituents on the pyrazole (B372694) ring of 1-Ethyl-3-iodo-5-nitro-1H-pyrazole allows for its use as a precursor in the synthesis of a variety of other heterocyclic systems. The iodine atom at the 3-position is a particularly useful handle for introducing molecular diversity through cross-coupling reactions.

One of the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds is through palladium-catalyzed cross-coupling reactions. While specific examples for this compound are not extensively documented in publicly available research, the chemistry of analogous iodo-pyrazole derivatives is well-established. For instance, the Sonogashira cross-coupling reaction of 1-(1-protected)-3-iodo-1H-pyrazole derivatives with terminal alkynes is a successful method for synthesizing substituted pyrazoles. chemenu.com This suggests that this compound could similarly be employed in Suzuki, Heck, and Buchwald-Hartwig reactions to generate a wide array of substituted pyrazole derivatives. These derivatives are valuable scaffolds in medicinal chemistry and materials science.

Furthermore, the nitro group at the 5-position can be chemically modified. For example, reduction of the nitro group to an amine provides a new functional group that can participate in a variety of subsequent reactions, such as amide bond formation or the construction of fused heterocyclic rings.

Integration into Multi-Component Reaction Sequences

Multicomponent reactions (MCRs) are highly efficient synthetic strategies that combine three or more reactants in a single step to form a complex product. Pyrazole derivatives are often synthesized and utilized in MCRs to generate libraries of biologically active compounds.

Although specific MCRs involving this compound as a starting material are not readily found in the literature, its functional groups make it a plausible candidate for such reactions. The reactive sites on the molecule could potentially participate in condensation reactions or cycloadditions, key steps in many MCRs. The development of MCRs is a continuous area of research, and the unique substitution pattern of this pyrazole derivative may offer new avenues for the rapid synthesis of complex molecular architectures.

Enabling Synthesis of Advanced Organic Materials for Chemical Research

The synthesis of advanced organic materials with specific electronic or photophysical properties often relies on the use of well-defined molecular building blocks. Pyrazole-containing compounds have been investigated for their applications in materials science, including the development of organic light-emitting diodes (OLEDs). chemenu.com

The presence of the iodo and nitro groups on this compound allows for the tuning of its electronic properties. The electron-withdrawing nature of the nitro group and the potential for further functionalization via the iodo group make it a candidate for incorporation into larger conjugated systems. Through reactions like the Sonogashira coupling, this pyrazole derivative could be linked to other aromatic or heterocyclic units to create novel organic materials for research in electronics and photonics.

Contribution to the Synthesis of Chemically Complex Structures for Research Purposes

The synthesis of complex natural products and other intricate molecular targets for research often requires the use of highly functionalized building blocks. The combination of reactive sites on this compound makes it a potentially useful starting material for the construction of more elaborate chemical structures.

The sequential and selective reaction of the iodo and nitro groups can be envisioned as a strategy to build molecular complexity in a controlled manner. For example, a cross-coupling reaction at the iodo position followed by a transformation of the nitro group would lead to a significantly more complex molecule in just two steps. This approach is fundamental in synthetic chemistry for accessing novel compounds for biological screening and other research applications.

Advanced Research Perspectives and Future Directions

Development of Highly Efficient and Selective Synthetic Protocols for Pyrazole (B372694) Functionalization

The synthesis of polysubstituted pyrazoles like 1-Ethyl-3-iodo-5-nitro-1H-pyrazole requires precise control over regioselectivity. Traditional methods often rely on the cyclocondensation of 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives. nih.govmdpi.com However, modern research is geared towards more efficient and selective protocols.

Key areas of development include:

N-Alkylation: The introduction of the N-ethyl group can be achieved through various methods. Advanced protocols aim to overcome the challenges of traditional alkylation, such as the use of harsh bases or high temperatures. Phase transfer catalysis and methods using trichloroacetimidate (B1259523) electrophiles with a Brønsted acid catalyst represent milder and more efficient alternatives. researchgate.net

Halogenation and Nitration: The introduction of iodo and nitro groups onto the pyrazole ring is crucial. Direct iodination can be performed using reagents like iodine monochloride. smolecule.com Nitration is often achieved with a mixture of nitric and sulfuric acids. smolecule.comnih.gov Research focuses on improving the regioselectivity and safety of these electrophilic substitution reactions, which are known to be facile on the electron-rich pyrazole ring. nih.gov

Multicomponent Reactions (MCRs): MCRs are being explored to construct the functionalized pyrazole core in a single step from simple precursors, which is a highly atom-economical approach. mdpi.comrsc.org

Metal-Free and Green Synthesis: There is a significant push towards environmentally benign synthetic methods. This includes iodine-mediated metal-free oxidative C-N bond formation to yield pyrazoles from α,β-unsaturated aldehydes/ketones and hydrazine salts. organic-chemistry.org The use of nano-ZnO as a recyclable catalyst for pyrazole synthesis in aqueous media also represents a significant green approach. nih.govmdpi.com

Table 1: Comparison of Synthetic Strategies for Pyrazole Functionalization

| Functionalization Step | Traditional Method | Advanced/Emerging Protocol | Advantages of Advanced Protocol | Key References |

|---|---|---|---|---|

| N-Ethylation | Alkylation with ethyl halides using strong bases (e.g., NaH) | Phase Transfer Catalysis; Brønsted acid catalysis | Milder conditions, improved yields, avoids strong bases | researchgate.net |

| Iodination | Electrophilic substitution with I₂/oxidizing agent | Direct iodination with ICl; Iodine(III)-catalyzed cyclization | Higher regioselectivity, milder conditions | smolecule.comorganic-chemistry.org |

| Nitration | Mixed acid (HNO₃/H₂SO₄) | Controlled nitration of pre-formed pyrazole ring | Better control over reaction, applicable to sensitive substrates | smolecule.comnih.gov |

| Ring Formation | Knorr pyrazole synthesis (1,3-dicarbonyl + hydrazine) | One-pot multicomponent reactions; Nano-particle catalysis | Higher efficiency, atom economy, greener conditions | nih.govmdpi.comrsc.org |

Exploration of Novel Catalytic Transformations

Catalysis is at the forefront of modern organic synthesis, enabling the efficient and selective functionalization of heterocyclic scaffolds like pyrazole.

Transition-Metal-Catalyzed C-H Functionalization: A major advancement is the direct functionalization of pyrazole C-H bonds, which avoids the need for pre-functionalized starting materials. rsc.org This allows for the direct installation of aryl, alkyl, or other functional groups onto the pyrazole ring in a single step, offering significant advantages in synthetic efficiency. rsc.org

Copper and Palladium Catalysis: Copper-catalyzed reactions are widely used for constructing pyrazole rings and for C-N coupling reactions. nih.govresearchgate.net Furthermore, the iodo-substituent at the C-3 position of this compound serves as a crucial handle for post-synthetic modifications. It is an ideal substrate for palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions, allowing for the introduction of a wide array of substituents and the synthesis of complex molecular architectures. arkat-usa.org

Nano- and Photocatalysis: The use of heterogeneous nanocatalysts, such as nano-ZnO, facilitates easier work-up and catalyst recycling. mdpi.com Visible-light-promoted photocatalysis is also emerging as a powerful tool for pyrazole synthesis under mild conditions. mdpi.com

Table 2: Catalytic Systems for Pyrazole Synthesis and Functionalization

| Catalytic System | Transformation Type | Example Application | Advantages | Key References |

|---|---|---|---|---|

| Palladium(0)/L | Cross-Coupling (e.g., Sonogashira) | Reaction of 3-iodo-pyrazoles with terminal alkynes | Versatile C-C bond formation, access to complex derivatives | arkat-usa.org |

| Copper(I)/Base | Cycloaddition / C-N Coupling | Synthesis of polysubstituted pyrazoles from hydrazones | Low cost, high efficiency | nih.govresearchgate.net |

| Rhodium(III) | C-H Activation/Annulation | Synthesis of fused tricyclic pyrazoles | High atom economy, direct functionalization | rsc.org |

| Nano-ZnO | Cyclocondensation | Synthesis of 1,3,5-substituted pyrazoles | Green, reusable catalyst, high yields | nih.govmdpi.com |

Advanced Spectroscopic and Structural Characterization Techniques in Pyrazole Chemistry

The unambiguous characterization of highly substituted pyrazole isomers is a non-trivial task that necessitates the use of advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: While 1H and 13C NMR are standard, advanced 2D NMR techniques (COSY, HSQC, HMBC) are indispensable for the definitive assignment of protons and carbons, which is critical for distinguishing between regioisomers. mdpi.com NMR is also a powerful tool for studying dynamic processes like annular tautomerism in N-unsubstituted pyrazoles. nih.gov

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition of novel pyrazole derivatives. arkat-usa.org Specialized MS techniques with laser desorption/ionization can be used for the highly sensitive detection of nitro-containing compounds on various surfaces. bohrium.com

Vibrational Spectroscopy: FT-Raman spectroscopy, in conjunction with FT-IR, provides detailed information about the vibrational modes of the molecule and can be a powerful tool for structural elucidation, especially when combined with computational predictions. researchgate.net

X-ray Crystallography: Single-crystal X-ray diffraction provides the ultimate, unambiguous proof of molecular structure, including bond lengths, bond angles, and stereochemistry, which is crucial for confirming the regiochemistry of substitution on the pyrazole ring. researchgate.net

Table 3: Spectroscopic Techniques for Characterizing Substituted Pyrazoles

| Technique | Type of Information Obtained | Application for this compound | Key References |

|---|---|---|---|

| 2D NMR (HMBC, HSQC) | Connectivity between atoms (C-H, C-C) | Unambiguous assignment of substituents to positions 1, 3, and 5 | mdpi.com |

| HRMS | Exact molecular formula | Confirmation of elemental composition C₅H₆IN₃O₂ | arkat-usa.org |

| FT-Raman | Molecular vibrational modes | Complementary data to FT-IR, useful for computational comparison | researchgate.net |

| X-ray Crystallography | 3D molecular structure | Definitive confirmation of isomer structure and intermolecular interactions | researchgate.net |

Synergistic Experimental and Computational Research Approaches

The integration of computational chemistry with experimental work has become a cornerstone of modern chemical research, providing deeper insights into the structure, reactivity, and properties of molecules like this compound. eurasianjournals.com

Predicting Reactivity and Regioselectivity: Density Functional Theory (DFT) calculations are routinely used to predict the most likely sites for electrophilic or nucleophilic attack, thereby guiding synthetic efforts. nih.gov For instance, DFT can justify the observed regioselectivity in N-alkylation reactions by calculating the energies of different isomers. researchgate.net

Validating Spectroscopic Data: Quantum mechanical calculations can predict spectroscopic parameters, such as NMR chemical shifts and vibrational frequencies. researchgate.netnih.gov Comparing these computed values with experimental data provides strong evidence for structural assignments. For example, a good correlation between experimental and predicted 13C NMR chemical shifts can confirm the structure of a synthesized pyrazole dye. nih.gov

Elucidating Reaction Mechanisms: Computational modeling helps to map out the potential energy surfaces of chemical reactions, allowing researchers to understand the detailed mechanism, identify transition states, and explain observed product distributions. nih.gov

Understanding Molecular Properties: DFT and molecular dynamics (MD) simulations provide detailed insights into the electronic structure, molecular orbitals (HOMO/LUMO), and dynamic behavior of pyrazole derivatives, which helps in understanding their stability and potential interactions. researchgate.neteurasianjournals.com

Table 4: Synergy of Experimental and Computational Methods in Pyrazole Research

| Research Goal | Experimental Approach | Computational Method | Combined Insight | Key References |

|---|---|---|---|---|

| Confirm Isomer Structure | Synthesis, NMR, FT-IR | DFT geometry optimization and prediction of NMR/IR spectra | Validation of the experimental structure through correlation with computed data | researchgate.netnih.gov |

| Justify Regioselectivity | N-alkylation of a pyrazole, product isolation and characterization | DFT calculation of relative energies of possible regioisomers | The experimentally observed major product is confirmed to be the most thermodynamically stable isomer | researchgate.net |

| Understand Electronic Effects | Synthesis of a series of derivatives, UV-Vis spectroscopy | Time-Dependent DFT (TD-DFT) calculation of electronic transitions | Correlation of substituent effects with observed shifts in absorption maxima | nih.gov |

| Elucidate Reaction Pathway | Catalytic reaction, analysis of products and byproducts | DFT calculation of the reaction energy profile and transition states | A plausible, energetically favorable reaction mechanism is proposed that explains the observed outcome | nih.gov |

Q & A

Basic Research Questions

Q. What are the key spectroscopic markers (IR, NMR) for confirming the structure of 1-Ethyl-3-iodo-5-nitro-1H-pyrazole?

- Answer :

- IR Spectroscopy : The nitro group (-NO₂) exhibits asymmetric and symmetric stretching vibrations at 1520–1350 cm⁻¹ , while the C-I bond shows a weak absorption near 500–600 cm⁻¹ .

- ¹H NMR : The ethyl group (-CH₂CH₃) appears as a triplet at δ 1.3–1.5 ppm (CH₃) and a quartet at δ 4.2–4.5 ppm (CH₂). The pyrazole ring protons adjacent to the nitro and iodo groups are deshielded, typically appearing as singlets or doublets in the δ 7.5–8.5 ppm range .

- 13C NMR : The nitro-substituted carbon resonates at δ 140–150 ppm , while the iodo-substituted carbon appears at δ 90–100 ppm due to the electronegativity of iodine .

Q. What synthetic routes are commonly used to prepare this compound?

- Answer :

- Step 1 : Start with 1-ethyl-1H-pyrazole. Nitration using HNO₃/H₂SO₄ at 0–5°C introduces the nitro group at the 5-position (para to the ethyl group) .

- Step 2 : Iodination at the 3-position via N-iodosuccinimide (NIS) in a polar solvent (e.g., DMF) under reflux (60–80°C) .

- Key Optimization : Monitor reaction progress with TLC (silica gel, ethyl acetate/hexane). Purify via column chromatography (yields ~60–75%) .

Advanced Research Questions

Q. How can regioselectivity challenges during nitration/iodination be addressed?

- Answer :

- Nitration : Use acetyl nitrate (AcONO₂) in acetic anhydride to favor nitration at the 5-position. Computational modeling (DFT) predicts electron density distribution, guiding substituent placement .

- Iodination : Employ CuI as a catalyst in DMSO to enhance iodination efficiency at the 3-position. Competing halogenation (e.g., bromine) is minimized by controlling stoichiometry (1:1.2 substrate:NIS ratio) .

- Validation : Compare experimental results with Hammett σ constants to predict directing effects of substituents .

Q. What strategies resolve contradictions between spectroscopic and crystallographic data for nitro-pyrazoles?

- Answer :

- Case Study : If NMR suggests planar geometry but X-ray reveals puckered rings (due to steric hindrance), perform DFT calculations (e.g., Gaussian 16) to model tautomeric equilibria or crystal packing effects .

- Experimental Triangulation : Cross-validate NMR data with 2D COSY/NOESY and X-ray diffraction . For example, a nitro group’s resonance in ¹H NMR may split due to hindered rotation, which crystallography can clarify .

Q. How do electronic effects of nitro and iodo groups influence nucleophilic aromatic substitution (SNAr)?

- Answer :

- Nitro Group : Strong electron-withdrawing effect activates the ring for SNAr at the 4-position (meta to nitro). Example: Reaction with KSCN in DMF at 120°C replaces iodine with -SCN .

- Iodo Group : Acts as a leaving group in Pd-catalyzed cross-couplings (e.g., Suzuki-Miyaura with arylboronic acids). Use Pd(PPh₃)₄ (5 mol%) and K₃PO₄ in THF/H₂O (3:1) at 80°C for C-C bond formation .

- Kinetic Analysis : Track reaction rates via HPLC to compare substituent effects. Nitro groups accelerate SNAr by 3–5× compared to chloro analogs .

Q. What computational methods predict the bioactivity of derivatives?

- Answer :

- Molecular Docking : Use AutoDock Vina to model interactions with biological targets (e.g., kinase enzymes). The nitro group’s electronegativity enhances hydrogen bonding with active sites .

- QSAR Modeling : Train models on pyrazole derivatives’ IC₅₀ data (e.g., anti-inflammatory activity). Descriptors like logP and HOMO-LUMO gaps correlate with bioactivity .

- MD Simulations : Run GROMACS to assess stability of ligand-protein complexes over 100 ns. Nitro groups improve binding affinity by 10–15% compared to methyl analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.